molecular formula C12H21ClN6O2 B13745311 Acetamide, N,N'-[1,2-ethanediylbis(imino-2,1-ethanediyl)]bis[2-cyano-, hydrochloride CAS No. 41608-81-5

Acetamide, N,N'-[1,2-ethanediylbis(imino-2,1-ethanediyl)]bis[2-cyano-, hydrochloride

Cat. No.: B13745311
CAS No.: 41608-81-5
M. Wt: 316.79 g/mol
InChI Key: XHLORDQHHRSAAV-UHFFFAOYSA-N
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Description

Acetamide, N,N’-[1,2-ethanediylbis(imino-2,1-ethanediyl)]bis[2-cyano-, hydrochloride] is a complex organic compound with a unique structure It is characterized by the presence of acetamide groups linked through an ethanediyl bridge, with cyano groups attached to the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N,N’-[1,2-ethanediylbis(imino-2,1-ethanediyl)]bis[2-cyano-, hydrochloride] typically involves the reaction of ethylenediamine with acetonitrile under controlled conditions. The reaction proceeds through the formation of intermediate imines, which are subsequently converted to the final product by the addition of hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions in batch or continuous reactors. The process requires precise control of temperature, pressure, and pH to ensure high yield and purity. The final product is usually purified by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano groups to amines.

    Substitution: The acetamide groups can participate in substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amines and other reduced forms of the compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.

Biology

In biological research, the compound can be used as a probe to study enzyme interactions and protein binding. Its cyano groups make it a useful tool for labeling and detection.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its use in drug development and delivery systems.

Industry

In the industrial sector, the compound can be used in the production of polymers, resins, and other materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of Acetamide, N,N’-[1,2-ethanediylbis(imino-2,1-ethanediyl)]bis[2-cyano-, hydrochloride] involves its interaction with specific molecular targets. The cyano groups can form strong interactions with metal ions, while the acetamide groups can participate in hydrogen bonding. These interactions can influence the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, N,N’-[1,2-ethanediylbis(oxy-2,1-ethanediyl)]bis[2-bromo-]
  • Acetamide, N-(1,1’-biphenyl)-2-yl-

Uniqueness

Compared to similar compounds, Acetamide, N,N’-[1,2-ethanediylbis(imino-2,1-ethanediyl)]bis[2-cyano-, hydrochloride] stands out due to its unique combination of functional groups. The presence of both cyano and acetamide groups provides a versatile platform for various chemical reactions and applications.

Properties

CAS No.

41608-81-5

Molecular Formula

C12H21ClN6O2

Molecular Weight

316.79 g/mol

IUPAC Name

2-cyano-N-[2-[2-[2-[(2-cyanoacetyl)amino]ethylamino]ethylamino]ethyl]acetamide;hydrochloride

InChI

InChI=1S/C12H20N6O2.ClH/c13-3-1-11(19)17-9-7-15-5-6-16-8-10-18-12(20)2-4-14;/h15-16H,1-2,5-10H2,(H,17,19)(H,18,20);1H

InChI Key

XHLORDQHHRSAAV-UHFFFAOYSA-N

Canonical SMILES

C(CNCCNC(=O)CC#N)NCCNC(=O)CC#N.Cl

Related CAS

72906-29-7

Origin of Product

United States

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